Welcome to the BenchChem Online Store!
molecular formula C8H9NO2 B1630887 2,5-Dimethyl-4-nitrosophenol CAS No. 2593-53-5

2,5-Dimethyl-4-nitrosophenol

Cat. No. B1630887
M. Wt: 151.16 g/mol
InChI Key: QYWLKBSOXZNRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05177106

Procedure details

A solution of 20 mL of 36N sulfuric acid solution in 40 mL of water (60 mL of 12N sulfuric acid) is added to a mixture of 6I g (500 mmol) of 2,5-xylenol and 200 mL of glacial acetic acid. A homogeneous solution is produced initially, but on continued stirring some of the phenol crystallizes. A solution of 35 g (500 mmol) of sodium nitrite in 60 mL of water is added dropwise to the previous mixture over 60 minutes at 5° to 10° C. Stirring is continued for 10 to 15 minutes and the heterogeneous mixture is poured into 1 L of water. The reaction flask is rinsed with water and the solid nitroso derivative collected, washed with water, and dried to a moist cake.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
6I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([OH:14])[C:7]([CH3:13])=[CH:8][CH:9]=[C:10]([CH3:12])[CH:11]=1.C1(O)C=CC=CC=1.[N:22]([O-])=[O:23].[Na+]>O.C(O)(=O)C>[N:22]([C:9]1[CH:8]=[C:7]([CH3:13])[C:6]([OH:14])=[CH:11][C:10]=1[CH3:12])=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
6I
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mmol
Type
reactant
Smiles
C=1(C(=CC=C(C1)C)C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A homogeneous solution is produced initially
CUSTOM
Type
CUSTOM
Details
crystallizes
WASH
Type
WASH
Details
The reaction flask is rinsed with water
WASH
Type
WASH
Details
the solid nitroso derivative collected, washed with water
CUSTOM
Type
CUSTOM
Details
dried to a moist cake

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
Smiles
N(=O)C=1C=C(C(=CC1C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.